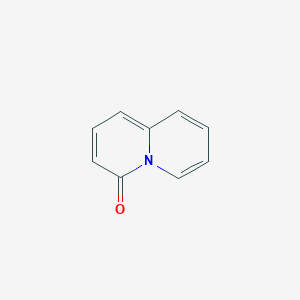
2-Bromo-1-(2-bromo-6-fluoro-3-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-bromo-6-fluoro-3-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a highly reactive molecule. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-6-fluoro-3-nitrophenyl)ethan-1-one typically involves the bromination of 1-(2-bromo-6-fluoro-3-nitrophenyl)ethan-1-one. This process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination of the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes nitration, bromination, and fluorination steps, followed by purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromo-6-fluoro-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(2-bromo-6-fluoro-3-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-6-fluoro-3-nitrophenyl)ethan-1-one involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and fluorine enhances its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The compound can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-nitrophenyl)ethan-1-one
- 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethan-1-one
- 2-Bromo-1-(2-bromo-3-nitrophenyl)ethan-1-one
Uniqueness
2-Bromo-1-(2-bromo-6-fluoro-3-nitrophenyl)ethan-1-one is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the aromatic ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4Br2FNO3 |
|---|---|
Molecular Weight |
340.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-6-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FNO3/c9-3-6(13)7-4(11)1-2-5(8(7)10)12(14)15/h1-2H,3H2 |
InChI Key |
JCXHGJWPAOTYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)





![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)




